

N-Methylhydroxylamine Hydrochloride (CAS 4229-44-1): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *N-Methylhydroxylamine hydrochloride*

Cat. No.: B140675

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For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylhydroxylamine hydrochloride (CAS 4229-44-1), a versatile and reactive chemical compound, has garnered significant interest across various scientific disciplines. This technical guide provides an in-depth overview of its chemical and physical properties, detailed synthesis methodologies, and key applications in organic synthesis and medicinal chemistry. Particular focus is placed on its emerging role as a ribonucleotide reductase inhibitor with potential antibacterial applications. This document aims to serve as a comprehensive resource, consolidating quantitative data, experimental protocols, and mechanistic insights to facilitate further research and development.

Chemical and Physical Properties

N-Methylhydroxylamine hydrochloride is a white to off-white crystalline solid. It is hygroscopic and should be stored in a tightly sealed container under a dry, inert atmosphere.^[1]^[2] Key physical and chemical properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of **N-Methylhydroxylamine Hydrochloride**

Property	Value	Reference(s)
CAS Number	4229-44-1	[3]
Molecular Formula	CH ₅ NO·HCl	[4]
Molecular Weight	83.52 g/mol	[4]
Appearance	White to off-white crystalline powder/solid	[5][6]
Melting Point	83-84 °C	[7]
Solubility	Soluble in water	[2][8]
Purity	Typically ≥97% or ≥98%	[5][6]

Synthesis of N-Methylhydroxylamine Hydrochloride

Several synthetic routes to **N-Methylhydroxylamine hydrochloride** have been reported, primarily involving the reduction of nitromethane. The most common methods include electrochemical reduction, catalytic hydrogenation, and chemical reduction.

Electrochemical Reduction of Nitromethane

The electrochemical reduction of nitromethane in an acidic medium is a prominent method for the synthesis of **N-Methylhydroxylamine hydrochloride**. This method offers a green and efficient alternative to traditional chemical reductions.

Objective: To synthesize **N-Methylhydroxylamine hydrochloride** via the electrochemical reduction of nitromethane.

Materials:

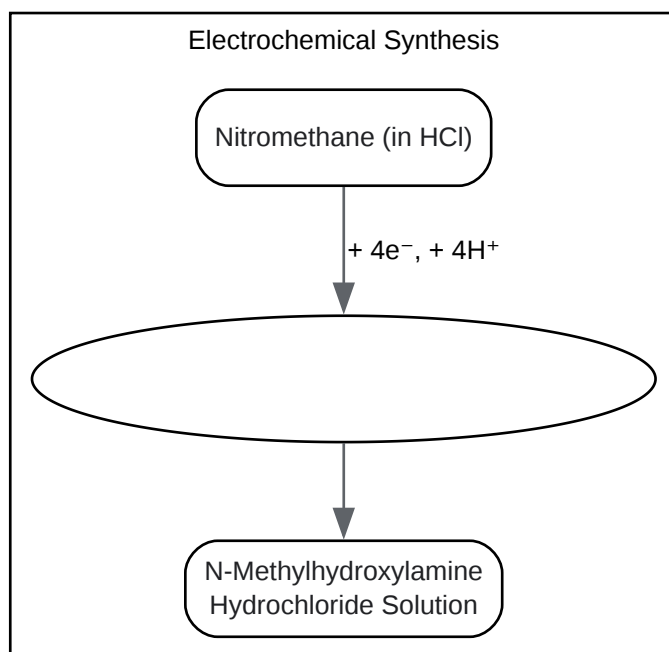
- Nitromethane
- Hydrochloric acid (HCl)
- Copper cathode

- Graphite anode
- Cation exchange membrane
- Electrolytic cell (divided filter press type recommended)
- DC power supply
- Standard laboratory glassware

Procedure:

- Prepare the electrolyte by dissolving nitromethane in an aqueous solution of hydrochloric acid.
- Assemble the electrolytic cell with a copper cathode and a graphite anode, separated by a cation exchange membrane.
- Fill both compartments of the cell with the electrolyte solution.
- Apply a constant current density in the range of 1000–2500 A·m⁻².
- Maintain the temperature of the electrolyte between 30–50°C throughout the electrolysis.
- Monitor the reaction progress by analyzing aliquots for the consumption of nitromethane.
- Upon completion, the resulting solution containing **N-Methylhydroxylamine hydrochloride** can be concentrated and the product isolated by crystallization.

Expected Outcome: This process can yield **N-Methylhydroxylamine hydrochloride** with a purity of up to 99%, with average yields around 65% and current efficiency of approximately 70%.^[9]



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Caption: Electrochemical synthesis of **N-Methylhydroxylamine hydrochloride**.

Catalytic Hydrogenation of Nitromethane

Catalytic hydrogenation offers another efficient route for the synthesis of **N-Methylhydroxylamine hydrochloride**. This method typically employs a palladium catalyst.

Objective: To synthesize **N-Methylhydroxylamine hydrochloride** via the catalytic hydrogenation of nitromethane.

Materials:

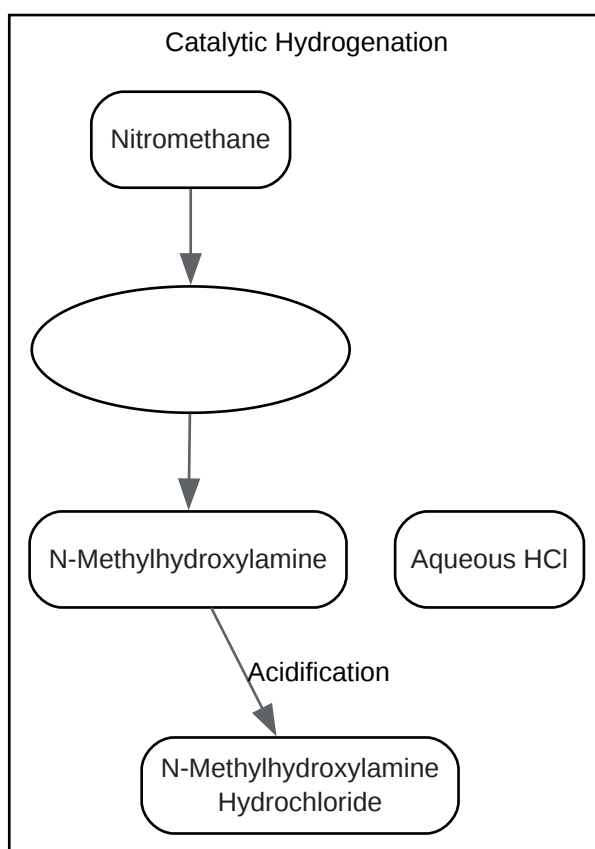
- Nitromethane
- Methanol
- Palladium catalyst (e.g., 5% Pd on carbon)
- Diethylenetriaminepentaacetic acid (DTPA) or its salt

- Hydrogen gas
- Aqueous hydrochloric acid
- High-pressure reactor (autoclave)

Procedure:

- Prepare a solution of nitromethane in methanol.
- To this solution, add a catalytic amount of a palladium catalyst and diethylenetriaminepentaacetic acid or its salt.
- Transfer the mixture to a high-pressure reactor.
- Pressurize the reactor with hydrogen gas.
- Stir the reaction mixture at a controlled temperature (e.g., 50°C) and pressure (e.g., 600 psig) until the uptake of hydrogen ceases.
- After the reaction is complete, vent the reactor and filter the mixture to remove the catalyst.
- The resulting mixture containing N-methylhydroxylamine is then treated with aqueous hydrochloric acid at a temperature of 0 to 50°C to precipitate the hydrochloride salt.
- The product is collected by filtration, washed, and dried.

Expected Outcome: This process can yield **N-methylhydroxylamine hydrochloride** in high purity.^{[10][11]}



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Caption: Catalytic hydrogenation synthesis route.

Applications in Organic Synthesis

N-Methylhydroxylamine hydrochloride is a valuable reagent in several organic transformations, most notably in the synthesis of nitrones and as a catalyst in transamidation reactions.

Synthesis of Nitrones

N-Methylhydroxylamine, generated in situ from its hydrochloride salt, reacts with aldehydes and ketones to form nitrones. These nitrones are important intermediates in 1,3-dipolar cycloaddition reactions for the synthesis of various heterocyclic compounds.

Objective: To synthesize a nitrone from an aldehyde using **N-Methylhydroxylamine hydrochloride**.

Materials:

- Aldehyde (e.g., 3,7-dimethyl-6-octenal)
- **N-Methylhydroxylamine hydrochloride**
- Sodium methoxide
- Methanol
- Toluene
- Standard laboratory glassware with a Dean-Stark apparatus

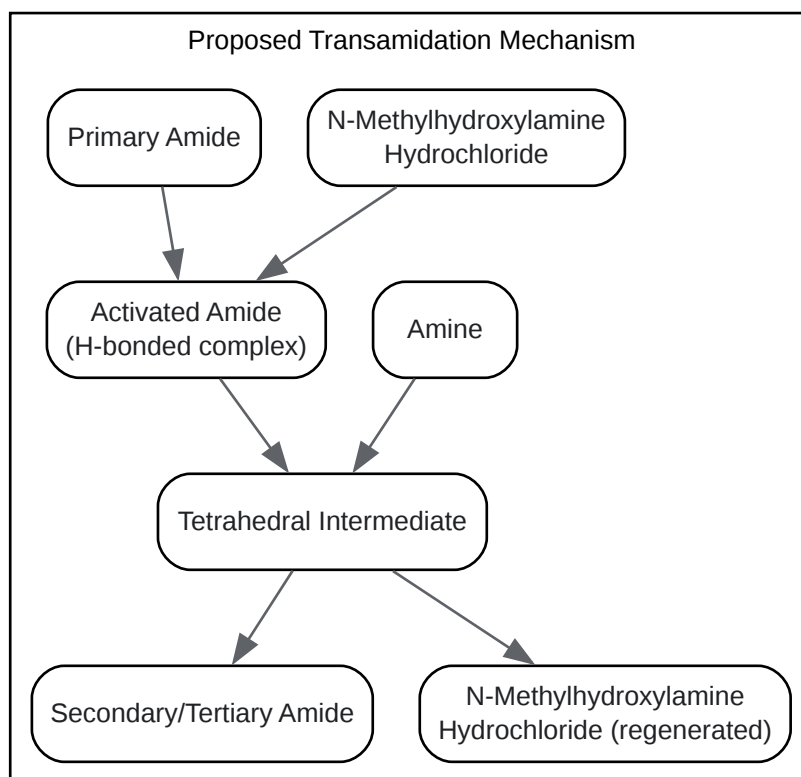
Procedure:

- In a flask, prepare a solution of N-methylhydroxylamine in methanol by reacting **N-Methylhydroxylamine hydrochloride** with sodium methoxide.
- Filter the mixture to remove the precipitated sodium chloride.
- Mix the filtrate with toluene.
- In a separate flask equipped with a Dean-Stark trap, dissolve the aldehyde in toluene and heat to reflux.
- Add the N-methylhydroxylamine solution dropwise to the refluxing aldehyde solution.
- Continue refluxing and collecting the water-methanol azeotrope in the Dean-Stark trap.
- After the reaction is complete (monitored by TLC), cool the reaction mixture.
- The product can be purified by extraction and subsequent chromatographic methods.

Expected Outcome: This procedure allows for the in situ generation of N-methylhydroxylamine and its direct use in the synthesis of nitrones.^[7]

Catalyst in Transamidation

Hydroxylamine hydrochloride has been reported as an effective catalyst for the transamidation of primary amides with amines. It is proposed that **N-Methylhydroxylamine hydrochloride** can function similarly, activating the primary amide through a hydrogen-bonding complex, thus facilitating the nucleophilic attack by the amine.



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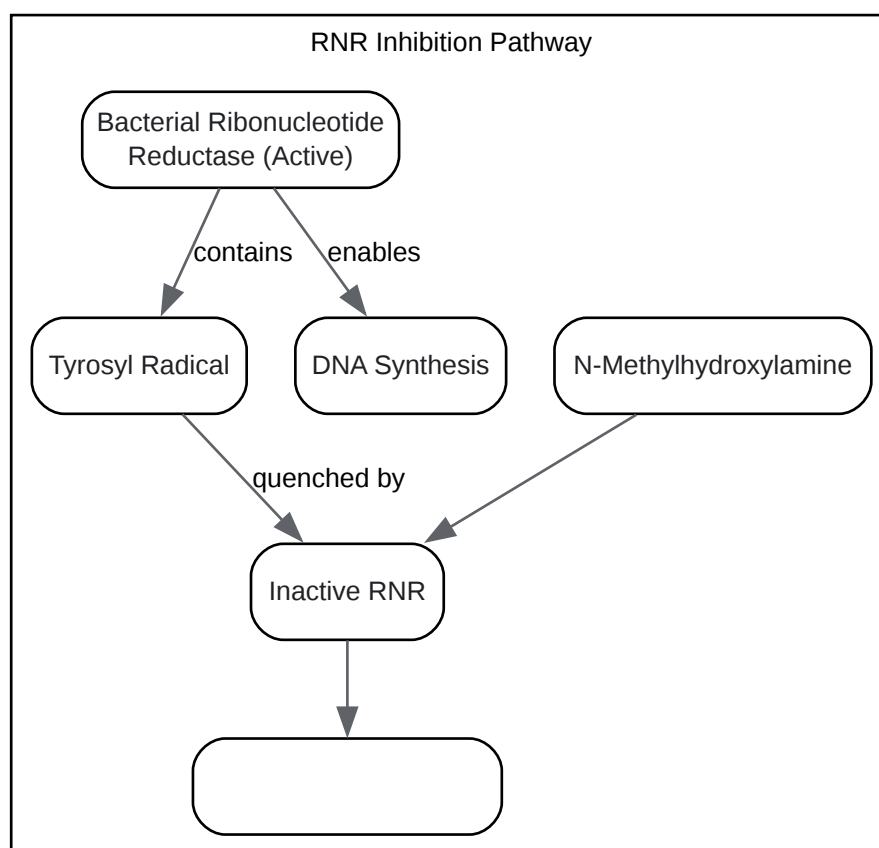
Caption: Proposed mechanism for catalyzed transamidation.

Biological Activity: Ribonucleotide Reductase Inhibition

N-Methylhydroxylamine has been identified as a potent inhibitor of bacterial ribonucleotide reductase (RNR), a key enzyme in DNA synthesis and repair. This makes it a promising candidate for the development of novel antibacterial agents.^[12]

Mechanism of Action

Ribonucleotide reductases catalyze the conversion of ribonucleotides to deoxyribonucleotides. Class I RNRs, found in many bacteria, utilize a tyrosyl free radical for their catalytic activity. N-Methylhydroxylamine acts as a radical scavenger, quenching this essential tyrosyl radical, thereby inhibiting the enzyme and halting DNA synthesis.[12] This targeted action against bacterial RNR, with less effect on the mammalian enzyme, suggests a favorable therapeutic window.



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Caption: Mechanism of RNR inhibition by N-Methylhydroxylamine.

Antibacterial Activity

Studies have demonstrated the efficacy of N-methyl-hydroxylamine in inhibiting the growth of various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for 50% and 100% inhibition have been determined for several bacterial strains.

Table 2: Antibacterial Activity of N-Methyl-hydroxylamine

Bacterial Strain	MIC ₅₀ (µg/mL)	MIC ₁₀₀ (µg/mL)	Reference
Bacillus anthracis	0.78	1.56	[12]
Staphylococcus aureus	6.25	12.5	[12]
Pseudomonas aeruginosa	12.5	25	[12]
Mycobacterium bovis BCG	1.56	3.12	[12]

Objective: To determine the MIC₅₀ and MIC₁₀₀ of **N-Methylhydroxylamine hydrochloride** against a bacterial strain.

Materials:

- **N-Methylhydroxylamine hydrochloride**
- Bacterial strain of interest
- Appropriate liquid growth medium (e.g., Luria-Bertani broth)
- Solid agar plates
- Phosphate-buffered saline (PBS)
- Spectrophotometer
- Standard laboratory glassware and consumables

Procedure:

- Prepare a stock solution of **N-Methylhydroxylamine hydrochloride** in a suitable solvent and sterilize by filtration.
- Grow an overnight culture of the bacterial strain in the appropriate liquid medium.

- Dilute the overnight culture in fresh medium to a standardized cell density (e.g., to a McFarland standard of 1.0).
- Prepare a series of dilutions of the **N-Methylhydroxylamine hydrochloride** stock solution in the liquid medium in a 96-well plate.
- Inoculate each well with the diluted bacterial culture. Include a positive control (bacteria with no inhibitor) and a negative control (medium only).
- Incubate the plate at the optimal growth temperature for the bacterial strain for a specified period (e.g., 18-24 hours).
- After incubation, determine the bacterial growth by measuring the optical density at 600 nm or by plating serial dilutions on solid agar plates and counting colony-forming units (CFU).
- The MIC₅₀ is defined as the concentration of the compound that reduces bacterial growth by 50%, and the MIC₁₀₀ is the lowest concentration that visibly inhibits bacterial growth by 100%.[\[12\]](#)

Analytical Methods

The purity and identity of **N-Methylhydroxylamine hydrochloride** can be assessed using various analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The ¹H NMR spectrum typically shows a singlet for the methyl protons and broad signals for the amine and hydroxyl protons.[\[13\]](#)[\[14\]](#)
- High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to determine the purity of the compound. A C18 column with a mobile phase of acetonitrile and water with an acid modifier (e.g., phosphoric or formic acid) is a suitable starting point.[\[15\]](#)
- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of N-Methylhydroxylamine, often after derivatization to improve its volatility and chromatographic behavior.[\[16\]](#)

Safety and Handling

N-Methylhydroxylamine hydrochloride is a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.^[1] Always consult the Safety Data Sheet (SDS) before handling this compound. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

N-Methylhydroxylamine hydrochloride is a chemical of significant utility and potential. Its established applications in organic synthesis, coupled with its promising biological activity as a specific inhibitor of bacterial ribonucleotide reductase, make it a compound of high interest for ongoing and future research. This guide has provided a comprehensive overview of its properties, synthesis, and applications, with detailed experimental protocols to aid researchers in their endeavors. Further exploration of its catalytic activities and optimization of its antibacterial properties could lead to significant advancements in both synthetic chemistry and infectious disease treatment.

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